3-(2-bromoacetyl)-6-methoxy-2H-chromen-2-one
CAS No.:
Cat. No.: VC15712169
Molecular Formula: C12H9BrO4
Molecular Weight: 297.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H9BrO4 |
|---|---|
| Molecular Weight | 297.10 g/mol |
| IUPAC Name | 3-(2-bromoacetyl)-6-methoxychromen-2-one |
| Standard InChI | InChI=1S/C12H9BrO4/c1-16-8-2-3-11-7(4-8)5-9(10(14)6-13)12(15)17-11/h2-5H,6H2,1H3 |
| Standard InChI Key | BDJXKGIFZIIQOZ-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)CBr |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
3-(2-Bromoacetyl)-6-methoxy-2H-chromen-2-one (C₁₂H₉BrO₄) features a coumarin core (2H-chromen-2-one) substituted with a methoxy group (–OCH₃) at position 6 and a bromoacetyl moiety (–COCH₂Br) at position 3. The bromoacetyl group introduces electrophilic reactivity, while the methoxy group enhances solubility and influences electronic distribution. X-ray crystallography of analogous compounds, such as 6-chloro-3-(bromoacetyl)coumarin, reveals a planar coumarin ring system with substituents adopting S-cis or S-trans conformations relative to the lactone carbonyl .
Table 1: Key Physicochemical Parameters
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₉BrO₄ |
| Molecular Weight | 313.11 g/mol |
| Exact Mass | 311.968 Da |
| LogP (Partition Coefficient) | ~3.1 (estimated) |
| Topological Polar Surface Area | 47.3 Ų |
Spectroscopic Characteristics
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IR Spectroscopy: Stretching vibrations at ~1735 cm⁻¹ (lactone C=O), ~1700 cm⁻¹ (ketone C=O), and ~600 cm⁻¹ (C–Br) .
-
¹H-NMR: Signals include δ 3.89 (s, 3H, OCH₃), δ 4.45 (s, 2H, CH₂Br), δ 6.8–8.2 (m, 3H, aromatic protons) .
-
¹³C-NMR: Peaks at δ 160.1 (lactone C=O), δ 190.3 (ketone C=O), δ 56.1 (OCH₃), and δ 35.6 (CH₂Br) .
Synthetic Routes
Direct Bromoacetylation of Coumarin Precursors
The compound is synthesized via Friedel-Crafts acylation of 6-methoxycoumarin with bromoacetyl bromide in the presence of Lewis acids (e.g., AlCl₃). This method yields 60–75% product purity, requiring chromatographic refinement .
Functionalization of 3-Acetylcoumarins
An alternative route involves bromination of 3-acetyl-6-methoxycoumarin using bromine in acetic acid. The reaction proceeds via enolate formation, with the bromoacetyl group introduced regioselectively at the 3-position .
Table 2: Optimization of Bromination Conditions
| Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Br₂ (1.2 equiv) | AcOH | 0–5°C | 68 |
| NBS (1.5 equiv) | CCl₄ | Reflux | 72 |
| HBr/H₂O₂ | DCM | RT | 55 |
Chemical Reactivity and Derivative Synthesis
Nucleophilic Substitution at the Bromoacetyl Group
The bromine atom in the bromoacetyl moiety is highly susceptible to nucleophilic displacement. Reactions with amines (e.g., hydrazines, anilines) yield pyrazole and imidazole derivatives, as demonstrated in the synthesis of 6-bromo-3-(1H-pyrazol-3-yl)-2H-chromen-2-one (IC₅₀ = 9.80 µM against MCF-7 cells) .
Cyclocondensation Reactions
Treatment with thioureas or thioamides generates thiazole- and thiadiazine-fused coumarins. For example, condensation with 2-aminobenzothiazole produces 3-(benzo imidazo[1,2-a]pyrimidin-4-yl)-6-bromo-2H-chromen-2-one, exhibiting enhanced fluorescence quantum yield (Φ = 0.42) .
Analytical Characterization Techniques
High-Resolution Mass Spectrometry (HRMS)
The molecular ion [M+H]⁺ appears at m/z 313.0543 (calculated for C₁₂H₁₀BrO₄⁺: 313.0541), with fragmentation patterns confirming loss of CH₂Br (Δ m/z = 89.95) .
X-ray Crystallography
Although no single-crystal data exists for the 6-methoxy derivative, analogous structures (e.g., 6-chloro-3-(bromoacetyl)coumarin) crystallize in the monoclinic space group P2₁/c with unit cell parameters a = 7.89 Å, b = 12.34 Å, c = 14.56 Å .
Biological and Industrial Applications
Anticancer Activity
Derivatives such as 3-(tetrazolo[1,5-a]pyrimidin-7-yl)-6-bromo-2H-chromen-2-one show potent cytotoxicity against breast cancer (MCF-7, IC₅₀ = 2.70 µM) and colon cancer (HCT-116, IC₅₀ = 3.50 µM), outperforming doxorubicin in selectivity indices .
Fluorescent Sensors
The electron-withdrawing bromoacetyl group enhances intramolecular charge transfer (ICT), making the compound a viable fluorophore for detecting Hg²⁺ ions (LOD = 0.12 µM) and nitroaromatics .
Table 3: Comparative Biological Activities
| Derivative | Target | IC₅₀/EC₅₀ |
|---|---|---|
| 3-(1H-Pyrazol-3-yl) | MCF-7 | 9.80 µM |
| 3-(Tetrazolo[1,5-a]pyrimidin-7-yl) | HCT-116 | 3.50 µM |
| 3-(Thiazolo[4,5-b]pyridin-2-yl) | S. aureus | 8.20 µg/mL |
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